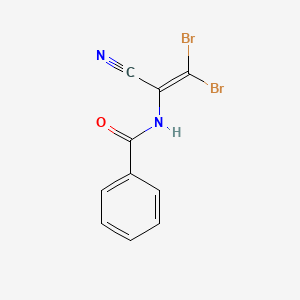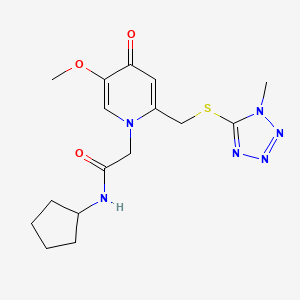![molecular formula C15H10ClF3N4O2S B2512464 4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide CAS No. 343372-46-3](/img/structure/B2512464.png)
4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide” is a complex organic molecule. It contains a quinoxalinyl group, a trifluoromethyl group, and a benzenesulfonyl group, all of which are common in many pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is often considered electron-withdrawing, which could affect the compound’s reactivity .Applications De Recherche Scientifique
Quinoxaline and Derivatives in Pharmaceuticals and Biomedical Research
Quinoxaline derivatives are notable for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These compounds serve as crucial scaffolds in medicinal chemistry, leading to the development of new therapeutic agents. The integration of the sulfonamide group into quinoxaline frameworks, for instance, enhances their therapeutic potential, yielding compounds with diverse pharmacological activities (Irfan et al., 2021). The pharmacological profile of quinoxalinone, a closely related entity, showcases its versatility in the design of bioactive compounds with considerable antimicrobial and antitumor activities (Ramli et al., 2014).
Role in Optoelectronics and Material Sciences
Quinoxaline derivatives extend their utility to the field of optoelectronics, where they are explored for their potential in organic light-emitting diodes (OLEDs) and other electronic devices. Their ability to function as efficient electroluminescent materials is particularly valuable for developing advanced optoelectronic applications. The review by Squeo and Pasini (2020) discusses the application of BODIPY-based quinoxaline materials in OLEDs, highlighting their promise as metal-free infrared emitters and their contribution to the diversification of optoelectronic materials (Squeo & Pasini, 2020). Additionally, the synthesis and structural design of quinazoline and pyrimidine derivatives, related to quinoxaline, have shown significant promise in the creation of novel materials for optoelectronic applications (Lipunova et al., 2018).
Environmental Applications and Toxicology Studies
While the focus is on the scientific applications of quinoxaline derivatives, it's important to acknowledge the environmental aspect of similar compounds. Studies on chlorobenzenes, which share some chemical resemblance to the target compound, offer insights into the environmental fate and remediation strategies of persistent organic pollutants (Brahushi et al., 2017). Although this does not directly involve quinoxaline derivatives, it underscores the importance of understanding the environmental impact and degradation pathways of related organic compounds.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4O2S/c16-9-5-7-10(8-6-9)26(24,25)23-22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8,23H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIIKWYYHIHBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NNS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4-dimethoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2512385.png)

![2-Chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]propanamide](/img/structure/B2512388.png)
![2-Chloro-1-(3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl)propan-1-one](/img/structure/B2512391.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2512395.png)


![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2512402.png)

![2-(4-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2512404.png)